molecular formula C23H26N2O2 B2669083 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane CAS No. 176706-98-2

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane

Cat. No.: B2669083
CAS No.: 176706-98-2
M. Wt: 362.473
InChI Key: GAKCKAKYRQUVRK-PMACEKPBSA-N
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Description

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane is a chiral ligand widely used in asymmetric synthesis. It is known for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. The compound has a molecular formula of C23H26N2O2 and a molecular weight of 362.5 g/mol .

Preparation Methods

The synthesis of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane typically involves the reaction of (S)-4-benzyl-2-oxazoline with acetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with the metal center, facilitating various catalytic processes. The molecular targets include transition metals such as rhodium, palladium, and copper. The pathways involved often include the formation of intermediate metal-ligand complexes, which then participate in the catalytic cycle .

Comparison with Similar Compounds

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane can be compared with other similar compounds such as:

  • 2,2-Bis[(4S)-4-isopropyloxazoline]propane
  • 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
  • 2,6-Bis[(4S)-(−)-isopropyl-2-oxazolin-2-yl]pyridine

These compounds share similar structural features but differ in their substituents on the oxazoline rings. The uniqueness of this compound lies in its benzyl substituents, which provide distinct steric and electronic properties, enhancing its effectiveness as a chiral ligand in asymmetric catalysis .

Properties

IUPAC Name

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKCKAKYRQUVRK-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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